An In-depth Technical Guide to the Mechanism of Action of IMM-6-415
An In-depth Technical Guide to the Mechanism of Action of IMM-6-415
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
IMM-6-415, a novel investigational agent developed by Immuneering Corporation, is a clinical-stage, orally bioavailable small molecule designed as a Deep Cyclic Inhibitor (DCI) of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, IMM-6-415 targets MEK, a critical kinase within this pathway. The unique mechanism of "Deep Cyclic Inhibition" is characterized by intermittent, potent suppression of MAPK signaling, a departure from the continuous inhibition paradigm of many existing targeted therapies. This approach aims to selectively induce apoptosis in cancer cells, which are often dependent on sustained MAPK pathway activation for their survival and proliferation, while permitting sufficient pathway activity in healthy cells to maintain normal physiological functions. Preclinical data have demonstrated the anti-tumor activity of IMM-6-415 in models of cancers with RAS and RAF mutations. The compound is currently under evaluation in a Phase 1/2a clinical trial for patients with advanced solid tumors harboring these mutations. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and the ongoing clinical development of IMM-6-415.
Introduction to the MAPK Pathway and the Rationale for MEK Inhibition
The RAS-RAF-MEK-ERK signaling cascade, commonly known as the MAPK pathway, is a pivotal intracellular signaling network that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by activating mutations in genes such as RAS and RAF, is a hallmark of many human cancers. These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth and tumor progression.
MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, integrating upstream signals from RAF kinases and phosphorylating their sole known substrates, ERK1 and ERK2. The critical role of MEK in transmitting oncogenic signals has established it as a key therapeutic target in oncology.
The "Deep Cyclic Inhibition" Mechanism of IMM-6-415
IMM-6-415 is distinguished by its "Deep Cyclic Inhibition" mechanism, which is predicated on its pharmacokinetic and pharmacodynamic properties. This mechanism involves the following key features:
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Potent, Intermittent Inhibition: IMM-6-415 is designed to potently inhibit MEK, leading to a profound but transient suppression of the MAPK pathway.
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Short Half-Life: A key characteristic of IMM-6-415 is its short pharmacokinetic half-life. Preclinical studies in mice have determined the half-life to be approximately 0.3 hours.[1] This allows for rapid clearance of the drug from the system.
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Twice-Daily Dosing: The short half-life enables a twice-daily dosing regimen, creating cycles of deep pathway inhibition followed by periods of pathway recovery.
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Selective Targeting of Cancer Cells: The hypothesis underlying this approach is that cancer cells, being highly dependent on continuous MAPK signaling, are unable to survive the periods of deep inhibition. In contrast, healthy cells, which are not reliant on constant pathway activation, can tolerate these transient interruptions and utilize the periods of pathway recovery for normal function. This is expected to lead to a wider therapeutic window and improved tolerability compared to continuous MEK inhibition.
Preclinical Data
The anti-tumor activity of IMM-6-415 has been evaluated in a range of preclinical models, including in vitro 2D and 3D cell-based assays and in vivo xenograft and syngeneic models.
In Vitro Activity
IMM-6-415 has demonstrated potent inhibition of pMEK and pERK in cancer cell lines with RAS mutations at sub-100 nM concentrations.[1] In humanized 3D tumor growth assays, IMM-6-415 showed anti-tumor activity in over 50% of the 66 models tested. Notably, in a panel of 30 BRAF-mutant preclinical models, 19 (63%) exhibited sensitivity to IMM-6-415.
In Vivo Monotherapy Activity
In vivo studies in mouse models have corroborated the anti-tumor effects of IMM-6-415. The maximum tolerated dose (MTD) was established at 175-180 mg/kg administered orally twice daily (BID PO).[1]
| Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Colon-26 | KRAS-G12D | IMM-6-415 (MTD) | 96.4% | [1] |
| A549 | KRAS-G12S | IMM-6-415 (MTD) | 93.9% | [1] |
| A-375 | BRAF-V600E | IMM-6-415 | Superior to binimetinib | |
| HT-29 | BRAF-V600E | IMM-6-415 | Superior to binimetinib |
In Vivo Combination Therapy
The therapeutic potential of IMM-6-415 in combination with other anti-cancer agents has also been investigated.
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Combination with BRAF Inhibitors: In BRAF-V600E mutant melanoma (A-375) and colorectal cancer (HT-29) xenograft models, the combination of IMM-6-415 with the BRAF inhibitor encorafenib resulted in greater tumor growth inhibition and superior durability of response compared to the combination of binimetinib (another MEK inhibitor) and encorafenib.
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Combination with Immune Checkpoint Inhibitors: In the CT-26 (KRAS-G12D) syngeneic model, combining a sub-MTD dose of IMM-6-415 (120 mg/kg BID PO) with either anti-PD1 or anti-CTLA4 checkpoint inhibitors led to significantly improved responses compared to either agent alone.[1] At 28 days of treatment, a higher percentage of mice remained on study in the combination arms (92% with anti-PD1 and 83% with anti-CTLA4) compared to the monotherapy arms (33% for checkpoint inhibitors alone and 58% for IMM-6-415 alone).[1]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to Immuneering Corporation, the available abstracts provide an overview of the methodologies employed in the preclinical evaluation of IMM-6-415.
In Vitro Assays
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Cell Lines: A variety of human cancer cell lines with known RAS and RAF mutations were utilized, including A549 (KRAS-G12S), HT-29 (BRAF-V600E), and A-375 (BRAF-V600E).[1]
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2D Cell-Based Assays: Standard 2D cell culture techniques were used to assess the potency of IMM-6-415 in inhibiting the phosphorylation of MEK and ERK.
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3D Tumor Growth Assays (3D-TGA): Over 60 humanized 3D-TGA models were used to evaluate the anti-tumor activity of IMM-6-415 in a more physiologically relevant microenvironment.
In Vivo Studies
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Animal Models: Female BALB/c nude mice were used for subcutaneous xenograft models, while syngeneic models (Colon-26, CT-26) were used for immuno-oncology studies.[1]
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Drug Administration: IMM-6-415 was administered orally, typically on a twice-daily schedule.
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Tumor Growth Inhibition (TGI) Assessment: Tumor volumes were measured regularly to determine the extent of tumor growth inhibition compared to vehicle-treated control groups.
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Tolerability Studies: Maximum tolerated dose (MTD) studies were conducted to establish the safety profile of IMM-6-415.
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Combination Studies: In combination studies, IMM-6-415 was co-administered with other agents, such as encorafenib or checkpoint inhibitors, according to specified dosing schedules.
Clinical Development
IMM-6-415 is currently being evaluated in a Phase 1/2a clinical trial (NCT06208124). This is a first-in-human, open-label, dose-escalation and dose-expansion study in patients with advanced or metastatic solid tumors harboring RAS or RAF mutations.
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Phase 1 (Dose Escalation): The primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of IMM-6-415 and to determine the recommended Phase 2 dose (RP2D).
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Phase 2a (Dose Expansion): This portion of the trial will further assess the anti-tumor activity of IMM-6-415 at the RP2D in specific tumor cohorts.
Initial pharmacokinetic, pharmacodynamic, and safety data from the Phase 1 portion of the trial are anticipated.
Conclusion
IMM-6-415 represents a novel approach to targeting the MAPK pathway in cancer. Its "Deep Cyclic Inhibition" mechanism, enabled by its short half-life and potent MEK inhibition, is designed to offer a wider therapeutic index by selectively targeting cancer cells while sparing healthy tissues. Preclinical data have demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other targeted agents and immunotherapies. The ongoing Phase 1/2a clinical trial will be crucial in determining the safety, tolerability, and clinical efficacy of this innovative therapeutic strategy in patients with RAS- and RAF-mutant solid tumors. The findings from this trial will provide valuable insights into the potential of Deep Cyclic Inhibition as a new paradigm in cancer therapy.
